molecular formula C24H20N2O2 B7696702 N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide

N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide

Cat. No. B7696702
M. Wt: 368.4 g/mol
InChI Key: QAXHWUHBKBWPBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide, also known as Clioquinol, is a synthetic compound that has been widely used in scientific research for its diverse range of biological activities. Clioquinol is a hydroxyquinoline derivative that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide exerts its biological activities by chelating metal ions such as copper and zinc. This compound has been shown to bind to amyloid-beta peptides, preventing their aggregation into plaques. In Parkinson's disease, this compound has been shown to inhibit the production of reactive oxygen species and reduce neuroinflammation. In cancer, this compound has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt signaling pathway.
Biochemical and physiological effects:
This compound has been shown to have diverse biochemical and physiological effects. This compound has been shown to reduce oxidative stress, neuroinflammation, and amyloid-beta plaques in Alzheimer's disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and reduce neuroinflammation. In cancer, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has several advantages for lab experiments. This compound is readily available and easy to synthesize. This compound has been extensively studied and has a well-established mechanism of action. However, this compound also has some limitations for lab experiments. This compound has low solubility in water, which can limit its use in certain experiments. This compound can also chelate other metal ions, which can interfere with other experiments.

Future Directions

There are several future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide. One direction is to investigate the potential therapeutic applications of this compound in other diseases such as Huntington's disease and multiple sclerosis. Another direction is to develop new derivatives of this compound with improved solubility and specificity for metal ions. Additionally, further research is needed to understand the long-term effects of this compound on human health and its potential toxicity.

Synthesis Methods

N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide can be synthesized by the reaction of 8-hydroxyquinoline with m-tolylamine in the presence of acetic acid and acetic anhydride. The resulting product is then purified by recrystallization to obtain pure this compound.

Scientific Research Applications

N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. This compound has been shown to inhibit the formation of amyloid-beta plaques in Alzheimer's disease, which is a hallmark of the disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation. In cancer research, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

properties

IUPAC Name

N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c1-17-8-7-12-21(14-17)26(24(28)18-9-3-2-4-10-18)16-20-15-19-11-5-6-13-22(19)25-23(20)27/h2-15H,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXHWUHBKBWPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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